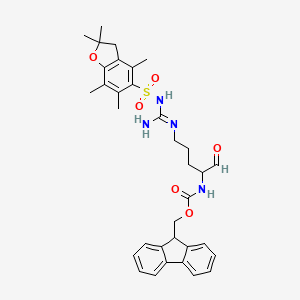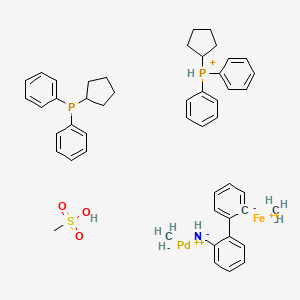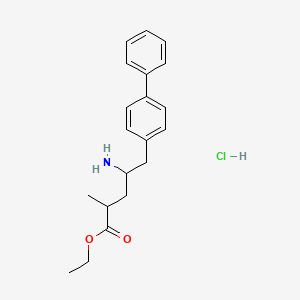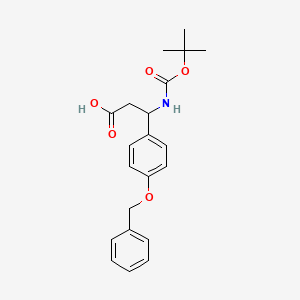
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenylmethoxycarbonyl (Fmoc) group and a trifluoromethoxyphenyl group. These structural features contribute to its reactivity and utility in synthetic chemistry and other research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid typically involves multiple steps, starting from readily available precursors. One common approach is the protection of the amino group with the Fmoc group, followed by the introduction of the trifluoromethoxyphenyl group through a series of coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile employed.
Aplicaciones Científicas De Investigación
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions, owing to its ability to act as a substrate or inhibitor in biochemical assays.
Medicine: It has potential therapeutic applications, including the development of new drugs for the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Fmoc group can facilitate binding to these targets, while the trifluoromethoxyphenyl group can enhance the compound’s stability and reactivity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenyl-propionic acid: Lacks the trifluoromethoxy group, resulting in different reactivity and applications.
(S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-phenyl)-propionic acid: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in chemical properties and biological activity.
Uniqueness
The presence of the trifluoromethoxy group in (S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-(4-trifluoromethoxy-phenyl)-propionic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds .
Propiedades
Fórmula molecular |
C25H20F3NO5 |
|---|---|
Peso molecular |
471.4 g/mol |
Nombre IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(trifluoromethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C25H20F3NO5/c26-25(27,28)34-16-11-9-15(10-12-16)13-22(23(30)31)29-24(32)33-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,29,32)(H,30,31) |
Clave InChI |
QPJWCBIGYAOSPW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)


![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)



![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)

![sodium;4,6-dichloro-3-[(2-oxo-1-phenylpyrrolidin-3-ylidene)methyl]-1H-indole-2-carboxylate](/img/structure/B13387587.png)
